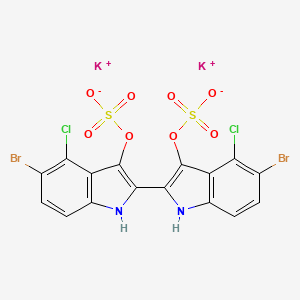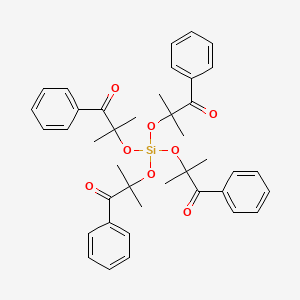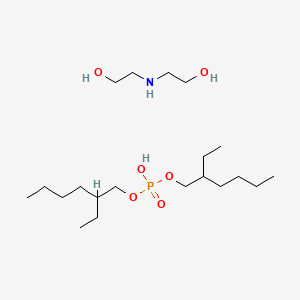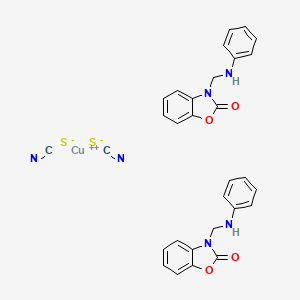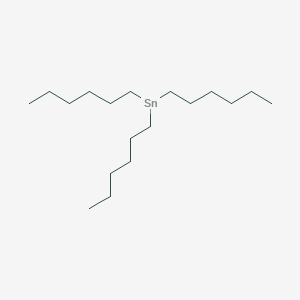
Stannane, trihexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, trihexyl- is an organotin compound with the molecular formula C18H39Sn. It is also known as trihexyltin hydride. This compound is part of the broader class of organotin compounds, which have a tin atom bonded to organic groups. Organotin compounds are widely used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
Stannane, trihexyl- can be synthesized through several methods. One common method involves the reaction of hexylmagnesium bromide with tin(IV) chloride, followed by reduction with lithium aluminum hydride. Another method involves the stannylation of alkyl halides using hexamethyldistannane. Industrial production methods often involve the use of organotin hydrides, which are prepared by reducing the corresponding chlorides with reducing agents like lithium aluminum hydride or sodium borohydride .
Analyse Des Réactions Chimiques
Stannane, trihexyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions with halides to form different organotin compounds. Common reagents used in these reactions include halides, reducing agents like lithium aluminum hydride, and oxidizing agents. .
Applications De Recherche Scientifique
Stannane, trihexyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: It is studied for its potential biological activity and toxicity.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in various industrial processes
Mécanisme D'action
The mechanism of action of stannane, trihexyl- involves its ability to form strong bonds with carbon and other elements. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved in its action are primarily related to its reactivity with organic molecules and its ability to stabilize reactive intermediates .
Comparaison Avec Des Composés Similaires
Stannane, trihexyl- can be compared with other organotin compounds such as:
Tributyltin hydride: Similar in structure but with butyl groups instead of hexyl groups.
Triphenyltin hydride: Contains phenyl groups instead of hexyl groups.
Tetraalkylstannanes: Compounds with four alkyl groups bonded to tin. Stannane, trihexyl- is unique due to its specific alkyl chain length, which can influence its reactivity and applications
Propriétés
Numéro CAS |
59061-51-7 |
|---|---|
Formule moléculaire |
C18H39Sn |
Poids moléculaire |
374.2 g/mol |
InChI |
InChI=1S/3C6H13.Sn/c3*1-3-5-6-4-2;/h3*1,3-6H2,2H3; |
Clé InChI |
AYVFJPRMOZTEOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Sn](CCCCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


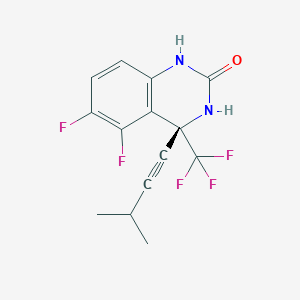
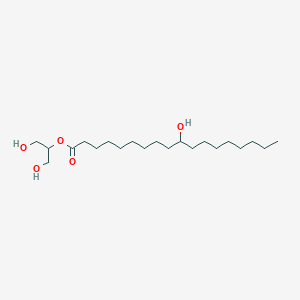
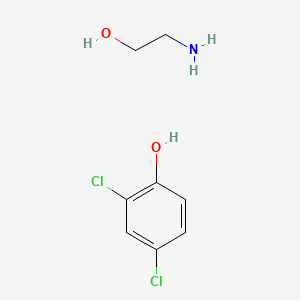

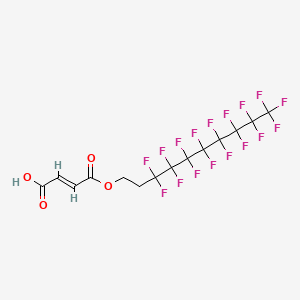
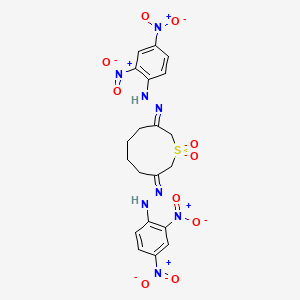

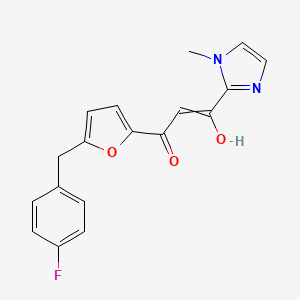
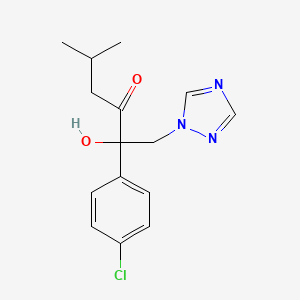
![[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate](/img/structure/B12687799.png)
